molecular formula C24H23NO B590829 naphthalen-2-yl-(1-pentan-3-ylindol-3-yl)methanone CAS No. 1869959-37-4

naphthalen-2-yl-(1-pentan-3-ylindol-3-yl)methanone

Cat. No.: B590829
CAS No.: 1869959-37-4
M. Wt: 341.5
InChI Key: WGDPTKDHJBWBHI-UHFFFAOYSA-N
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Description

Naphthalen-2-yl-(1-pentan-3-ylindol-3-yl)methanone is a synthetic indole-derived cannabinoid characterized by a naphthalen-2-yl ketone group linked to a 1-pentan-3-yl-substituted indole core. Its molecular formula is C24H23NO, with a molecular weight of 341.45 g/mol. The compound’s structure features a branched pentyl chain (at the indole’s 1-position) and a naphthalen-2-yl group, distinguishing it from classical cannabinoids like Δ⁹-THC.

Properties

IUPAC Name

naphthalen-2-yl-(1-pentan-3-ylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-3-20(4-2)25-16-22(21-11-7-8-12-23(21)25)24(26)19-14-13-17-9-5-6-10-18(17)15-19/h5-16,20H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDPTKDHJBWBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017305
Record name JWH 018 2’-Naphthyl-N-(1-ethylpropyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869959-37-4
Record name JWH 018 2’-Naphthyl-N-(1-ethylpropyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

JWH 018 2’-naphthyl-N-(1-ethylpropyl) isomer is used in various scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.

    Biology: Researchers use this compound to study the interaction of synthetic cannabinoids with cannabinoid receptors in the brain.

    Medicine: It is used in pharmacological studies to understand the effects of synthetic cannabinoids on the human body.

    Industry: It is used in forensic science to identify and quantify synthetic cannabinoids in biological samples[][1].

Comparison with Similar Compounds

Substituent Position on the Naphthalene Ring

The naphthalen-2-yl group in the target compound contrasts with naphthalen-1-yl analogs, such as (2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone (C25H25NO, 355.481 g/mol) . The 1-naphthyl substitution in the latter may alter receptor binding orientation, as naphthalene ring positioning influences steric and electronic interactions with CB1 receptors. For example, JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone) exhibits moderate CB1 affinity, but its shorter butyl chain reduces potency compared to pentyl derivatives .

Indole Core Modifications

  • Side Chain Length and Branching :
    The 1-pentan-3-yl group (branched 5-carbon chain) in the target compound differs from linear chains like 1-pentyl (e.g., JWH-007-d9) or 1-hexyl (e.g., JWH-019 metabolites). Studies indicate that 4–6 carbon chains optimize CB1 affinity and in vivo activity . Branched chains may enhance metabolic stability but reduce receptor fit compared to linear analogs.
  • Hydroxylation: Hydroxylated derivatives, such as 1-(4-hydroxypentyl)-1H-indol-3-ylmethanone (C24H23NO2, 369.45 g/mol), introduce polar groups that increase solubility but may accelerate excretion or enable glucuronidation, altering pharmacokinetics .

Functional Group Variations

  • Methoxy Substitution: Compounds like (3-methoxyphenyl)-naphthalen-1-ylmethanone (C18H14O2, 262.30 g/mol) replace the indole core with a methoxyphenyl group, drastically reducing cannabinoid receptor interaction due to the absence of the indole pharmacophore .

Pharmacological and Physicochemical Properties

Receptor Affinity and Potency

  • CB1 Binding :
    Indole-derived compounds with pentyl chains (e.g., JWH-019) show higher CB1 affinity than pyrrole analogs . The target compound’s branched pentyl chain may moderately reduce affinity compared to linear pentyl derivatives.
  • In Vivo Effects: Pyrrole-derived cannabinoids exhibit activity separation (e.g., hypomobility vs. hypothermia), whereas indole derivatives like the target compound likely show broader efficacy .

Metabolic Stability

Hydroxylated metabolites (e.g., JWH-019 hydroxyhexyl metabolites) are more polar and rapidly excreted, whereas the target compound’s non-hydroxylated chain may prolong half-life .

Structural and Crystallographic Data

While direct crystallographic data for the target compound is unavailable, related methanone derivatives (e.g., di(1H-tetrazol-5-yl) methanone oxime) highlight the role of hydrogen bonding in stabilizing crystal structures, suggesting similar intermolecular interactions may influence the target’s physical properties .

Biological Activity

Naphthalen-2-yl-(1-pentan-3-ylindol-3-yl)methanone, commonly referred to in research contexts as a synthetic cannabinoid, has garnered attention due to its potential biological activities and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a naphthalene ring and an indole moiety. The following table summarizes its chemical properties:

PropertyDescription
IUPAC Name This compound
Molecular Formula C20H23N1O
Molecular Weight 293.4 g/mol
CAS Number Not specified

This compound primarily acts as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors in the endocannabinoid system. Its mechanism involves:

  • Binding Affinity : The compound exhibits high binding affinity for cannabinoid receptors, which mediates various physiological effects.
  • Signal Transduction : Upon binding, it activates intracellular signaling pathways that influence neurotransmitter release and neuronal excitability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Analgesic Properties : It has been shown to reduce pain responses in animal models, suggesting potential use in pain management.
    Study ReferenceEffect Observed
    Significant analgesic effect
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
    Study ReferenceEffect Observed
    Reduction in inflammatory markers

Toxicity and Safety Profile

While the therapeutic potential is notable, understanding the toxicity profile is crucial. Studies have indicated:

  • Cytotoxicity : In vitro studies suggest varying levels of cytotoxicity depending on concentration and exposure duration.
  • Neurotoxicity : Some evidence points to potential neurotoxic effects at high doses, necessitating further investigation.

Case Study 1: Analgesic Efficacy

In a controlled study involving rodent models, this compound demonstrated significant analgesic effects comparable to traditional analgesics. The study utilized the hot plate test to measure pain response reduction.

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of this compound. Using lipopolysaccharide (LPS)-stimulated macrophages, the study observed a marked decrease in pro-inflammatory cytokines upon treatment with this compound.

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